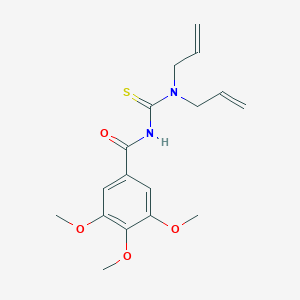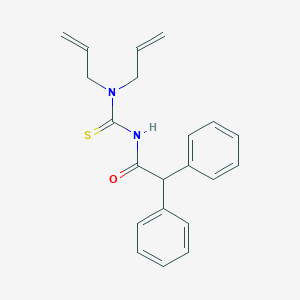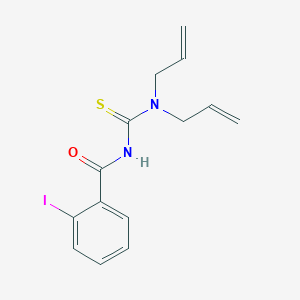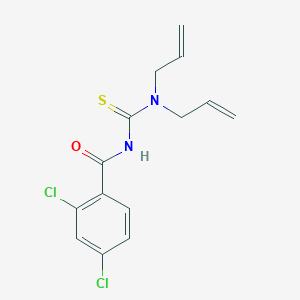![molecular formula C20H21N3O3S2 B319313 N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B319313.png)
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is a complex organic compound that features an indole moiety, a sulfonyl group, and a cyclobutanecarboxamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of the indole derivative. The indole moiety can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base . The final step involves the coupling of the sulfonyl-indole derivative with cyclobutanecarboxamide under appropriate conditions, such as using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Análisis De Reacciones Químicas
Types of Reactions
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the sulfonyl group can produce sulfide derivatives .
Aplicaciones Científicas De Investigación
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity . The cyclobutanecarboxamide structure provides rigidity to the molecule, potentially improving its selectivity and potency .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carbinol: Another indole derivative with anti-cancer properties.
Sulindac: A non-steroidal anti-inflammatory drug (NSAID) with a sulfonyl group.
Cyclobutanecarboxylic acid: A simpler compound with a cyclobutane ring.
Uniqueness
N-(cyclobutylcarbonyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea is unique due to its combination of an indole moiety, a sulfonyl group, and a cyclobutanecarboxamide structure. This combination provides a unique set of chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C20H21N3O3S2 |
|---|---|
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
N-[[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]carbamothioyl]cyclobutanecarboxamide |
InChI |
InChI=1S/C20H21N3O3S2/c24-19(15-5-3-6-15)22-20(27)21-16-8-10-17(11-9-16)28(25,26)23-13-12-14-4-1-2-7-18(14)23/h1-2,4,7-11,15H,3,5-6,12-13H2,(H2,21,22,24,27) |
Clave InChI |
LFWRRIFFUNFRTE-UHFFFAOYSA-N |
SMILES |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
SMILES canónico |
C1CC(C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Methyl 2-[({[3-(2-methoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319242.png)
![Methyl 2-[({[3-(2-chlorophenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319243.png)
![Methyl 2-[({[3-(3,4-dimethoxyphenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319246.png)
![Methyl 2-[({[3-(4-fluorophenyl)acryloyl]amino}carbothioyl)amino]benzoate](/img/structure/B319247.png)
![Methyl 2-({[(3-iodo-4-methylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319248.png)
![Methyl 2-({[(4-tert-butylbenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319250.png)
![Methyl 2-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)benzoate](/img/structure/B319253.png)
![methyl 2-[({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbothioyl)amino]benzoate](/img/structure/B319254.png)
